molecular formula C6H9ClN2O2 B1375656 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl CAS No. 198765-34-3

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl

Cat. No.: B1375656
CAS No.: 198765-34-3
M. Wt: 176.6 g/mol
InChI Key: UBOXAPSORVLBPX-UHFFFAOYSA-N
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Description

“4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl” is a chemical compound with the CAS Number: 198765-34-3 . It has a molecular weight of 176.6 . The compound is a white to yellow solid and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H . This indicates the presence of a pyrrole ring with an amino group and a carboxylic acid group attached to it.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 176.6 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Techniques

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl is involved in various synthetic processes due to its potential in forming complex organic compounds. For instance, Alizadeh et al. (2008) described a facile and direct synthesis route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, showcasing the utility of similar pyrrole derivatives in organic synthesis through unusual ring annulation processes (Alizadeh, Hosseinpour, & Rostamnia, 2008). Marcotte and Lubell (2002) developed a method for synthesizing 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, highlighting the versatility of pyrrole derivatives in creating a variety of chemically significant molecules (Marcotte & Lubell, 2002).

Corrosion Inhibition

Pyrrole derivatives, closely related to this compound, have been studied for their corrosion inhibition properties. Verma et al. (2015) investigated the effectiveness of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors for mild steel in acidic environments, demonstrating the practical applications of pyrrole derivatives in industrial corrosion protection (Verma et al., 2015).

Molecular Recognition

The functionalization of pyrrole derivatives enables their application in molecular recognition systems. Verdejo, Gil-Ramírez, and Ballester (2009) explored the use of calix[4]pyrrole receptors with attached carboxylic acids or amino groups for the effective binding of aromatic N-oxides in water, highlighting the potential of pyrrole derivatives in designing selective molecular receptors (Verdejo, Guzmán Gil-Ramírez, & Ballester, 2009).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as aminotransferases and decarboxylases. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can affect cell signaling by interacting with receptors or signaling proteins .

Molecular Mechanism

At the molecular level, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to tissues and organs. Threshold effects and dose-response relationships are important considerations in these studies .

Metabolic Pathways

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may participate in amino acid metabolism, affecting the synthesis and degradation of specific amino acids. These interactions can have downstream effects on other metabolic processes .

Transport and Distribution

The transport and distribution of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, which determine its localization and accumulation. The compound’s distribution can affect its efficacy and potential side effects .

Subcellular Localization

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride can localize to specific subcellular compartments, influencing its activity and function. Targeting signals or post-translational modifications may direct the compound to organelles such as the mitochondria or nucleus. This localization can impact its interactions with other biomolecules and its overall effects on cellular processes .

Properties

IUPAC Name

4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXAPSORVLBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198765-34-3
Record name 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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